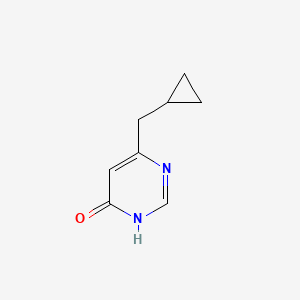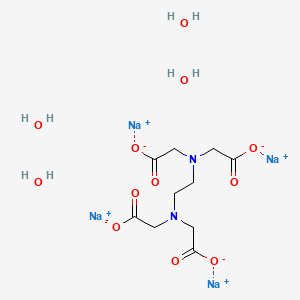
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride typically involves the reaction of 1-phenylsulfonyl-1H-pyrrole with sulfonyl chloride derivatives . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nitrogen nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include nitrogen nucleophiles, bases like triethylamine, and solvents such as methanol . Major products formed from these reactions are typically sulfonamide derivatives and other substituted pyrrole compounds .
Scientific Research Applications
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride involves its reactivity with nucleophiles, particularly nitrogen nucleophiles, to form sulfonamide derivatives . The sulfonyl chloride group is highly reactive and facilitates the formation of strong covalent bonds with nucleophiles, leading to the desired products . The molecular targets and pathways involved are primarily related to its role as a chemical reagent in organic synthesis.
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-(Phenylsulfonyl)pyrrole: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-(p-Tolylsulfonyl)pyrrole: Contains a tolyl group instead of a phenyl group, which may affect its reactivity and the properties of its derivatives.
1-(2-Aminophenyl)pyrrole:
The uniqueness of this compound lies in its dual sulfonyl groups, which provide distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S2/c11-17(13,14)10-6-7-12(8-10)18(15,16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPBODIXJSKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663068 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881406-26-4 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)
![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)





![7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1493782.png)


